molecular formula C12H17Cl2N3 B2819468 2-(piperazin-1-yl)-1H-indole dihydrochloride CAS No. 1864073-22-2

2-(piperazin-1-yl)-1H-indole dihydrochloride

Cat. No.: B2819468
CAS No.: 1864073-22-2
M. Wt: 274.19
InChI Key: KDEBLKYQBUSYMC-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1H-indole dihydrochloride (CAS 1864073-22-2) is a valuable chemical building block in medicinal chemistry and drug discovery research. The compound features an indole heterocycle, a privileged scaffold in pharmacology, linked to a piperazine ring, a moiety known for enhancing pharmacokinetic properties and target affinity . This molecular architecture is of significant interest for constructing novel bioactive compounds, particularly in the development of anti-infective and anticancer agents . Research into indole derivatives similar to this compound has demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antimalarial properties, making the indole-piperazine hybrid a key structure for exploring new therapeutic options . Furthermore, such molecular frameworks are being investigated as potential MEK inhibitors for targeted cancer therapy, with studies showing that related structures can exhibit potent activity against human hepatocarcinoma cell lines . The dihydrochloride salt form improves the compound's solubility, facilitating its use in various experimental conditions. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-piperazin-1-yl-1H-indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-4-11-10(3-1)9-12(14-11)15-7-5-13-6-8-15;;/h1-4,9,13-14H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEBLKYQBUSYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-1H-indole dihydrochloride typically involves the reaction of indole with piperazine under specific conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(piperazin-1-yl)-1H-indole dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)-1H-indole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms.

Scientific Research Applications

Therapeutic Applications

1. Antipsychotic Activity
Research indicates that derivatives of piperazine, including 2-(piperazin-1-yl)-1H-indole dihydrochloride, exhibit potential antipsychotic properties. These compounds act as antagonists at various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .

2. Parkinson's Disease Treatment
Recent studies have shown that compounds similar to 2-(piperazin-1-yl)-1H-indole dihydrochloride can selectively bind to D2 and D3 dopamine receptors. This selectivity is significant for developing treatments for Parkinson's disease, where modulation of these receptors can alleviate symptoms and improve motor function .

3. Histamine Receptor Modulation
The compound has been investigated for its effects on histamine receptors, particularly H3 receptors. Compounds that modulate these receptors could potentially treat conditions related to allergies and gastric disorders by influencing histamine release and action in the body .

Case Studies

Case Study 1: Antipsychotic Properties
A study demonstrated that a novel compound derived from 2-(piperazin-1-yl)-1H-indole dihydrochloride exhibited significant binding affinity for both D2 and D3 receptors, showing promise as an antipsychotic agent. The compound was tested in animal models, where it reduced hyperactivity and improved behavioral symptoms associated with psychosis .

Case Study 2: Parkinson's Disease Models
In a series of experiments using reserpinized rat models of Parkinson's disease, compounds related to 2-(piperazin-1-yl)-1H-indole dihydrochloride displayed notable improvements in motor function. The results indicated that these compounds could be effective in managing symptoms of Parkinson's disease by enhancing dopaminergic signaling .

Comparative Analysis of Related Compounds

Compound NameTarget ReceptorsPrimary ApplicationBinding Affinity (Ki)
2-(piperazin-1-yl)-1H-indole dihydrochlorideD2, D3Antipsychotic/Neuroprotective57.7 nM (D2), 1.21 nM (D3)
(S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)D2, D3Parkinson's Disease270 nM (D2), 4.78 nM (D3)
5-amido-(1H-indol-2-yl)-piperazin-1-yl-methanoneH3Allergic ReactionsNot specified

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-1H-indole dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound allows it to interact with various receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as inhibition of certain enzymes or activation of specific receptors .

Comparison with Similar Compounds

4-(Piperazin-1-yl)-1H-Indole Dihydrochloride

  • Structural Difference : The piperazine group is attached at the 4-position of the indole ring instead of the 2-position.
  • Impact : Positional isomerism can alter receptor binding affinity. For example, 4-substituted indole derivatives are reported to exhibit cholinesterase inhibitory activity, while 2-substituted analogs may favor 5-HT receptor interactions .
  • Similarity Score : 0.95 (based on structural similarity algorithms) .

Hydroxyzine Dihydrochloride

  • Structure: (RS)-2-{2-[4-(p-Chlorophenylbenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride. Contains a diphenylmethane group linked to piperazine via an ethoxy chain .
  • Therapeutic Use : First-generation antihistamine with anxiolytic and antiemetic properties.
  • Key Difference : The larger diphenylmethane substituent enhances H1 receptor antagonism but reduces CNS penetration compared to the compact indole-piperazine structure .

Cetirizine Dihydrochloride

  • Structure : 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride. Includes a carboxylic acid group for improved selectivity as a second-generation antihistamine .
  • Therapeutic Use: Non-sedative antihistamine for allergies.
  • Comparison : The acetic acid side chain reduces blood-brain barrier penetration, unlike 2-(piperazin-1-yl)-1H-indole dihydrochloride, which may have CNS activity due to the indole core .

Aryl Piperazine Antidepressants (e.g., Compound 21 from )

  • Structure : 1-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)indoline-5-carbonitrile hydrochloride. Combines piperazine with indoline and nitrile groups.
  • Activity : Targets 5-HT1A receptors for antidepressant effects.
  • Divergence : The indoline scaffold and nitrile substituent modify pharmacokinetics (e.g., metabolic stability) compared to the simpler indole-piperazine structure .

Comparative Data Table

Compound Molecular Weight Core Structure Key Substituents Therapeutic Use Solubility (mg/mL)
2-(Piperazin-1-yl)-1H-indole diHCl ~300 (estimated) Indole Piperazine at 2-position Research (CNS targets) High (dihydrochloride)
4-(Piperazin-1-yl)-1H-indole diHCl ~300 (estimated) Indole Piperazine at 4-position Cholinesterase inhibition High
Hydroxyzine diHCl 447.8 Diphenylmethane Ethoxy-piperazine, ethanol Antihistamine, anxiolytic 50 (in water)
Cetirizine diHCl 461.8 Diphenylmethane Ethoxy-piperazine, acetic acid Non-sedative antihistamine 25 (in water)
Compound 21 () 454.3 Indoline Piperazine, nitrile Antidepressant Moderate

Research Findings and Pharmacological Insights

  • Receptor Selectivity : Indole-piperazine hybrids demonstrate affinity for 5-HT6 and 5-HT1A receptors, whereas hydroxyzine and cetirizine target H1 receptors .
  • Multi-Target Activity : 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole () acts as a multi-target-directed ligand (MTDL), inhibiting cholinesterases and amyloid-β aggregation. This highlights the versatility of indole-piperazine scaffolds in neurodegenerative drug design .
  • Synthetic Accessibility : 2-(Piperazin-1-yl)-1H-indole dihydrochloride is synthesized via nucleophilic substitution or coupling reactions, with purification by column chromatography .

Biological Activity

2-(piperazin-1-yl)-1H-indole dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings.

Chemical Structure and Properties

2-(piperazin-1-yl)-1H-indole dihydrochloride consists of an indole moiety linked to a piperazine ring. This structural combination enhances its pharmacological properties, making it a valuable candidate for various therapeutic applications. The compound's chemical formula is C12_{12}H15_{15}Cl2_2N3_3, and it has been studied for its interactions with biological targets such as enzymes and receptors.

The mechanism of action of 2-(piperazin-1-yl)-1H-indole dihydrochloride involves its ability to modulate the activity of specific molecular targets. The piperazine component allows for interactions with various receptors, including dopamine and serotonin receptors, which are crucial in neuropharmacology. These interactions can lead to significant pharmacological effects, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting a role in antimicrobial therapy.
  • Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Biological Activity Overview

Biological Activity Description References
AntimicrobialExhibits activity against multiple bacterial strains, potentially useful in treating infections.
AnticancerInduces apoptosis and inhibits cell growth in various cancer cell lines.
NeuroprotectiveShows promise in protecting dopaminergic neurons, relevant for neurodegenerative diseases like Parkinson's.

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of 2-(piperazin-1-yl)-1H-indole dihydrochloride against resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, indicating its potential as a new antimicrobial agent.

Anticancer Research

In vitro studies have demonstrated that 2-(piperazin-1-yl)-1H-indole dihydrochloride can reduce cell viability in several cancer cell lines, including HUH7 and U251. The mechanism involves the activation of caspases, leading to programmed cell death . Additionally, the compound's derivatives were shown to enhance anticancer activity through structural modifications that increase receptor affinity.

Neuroprotective Effects

Research into the neuroprotective properties of similar indole derivatives has revealed their potential in treating neurodegenerative diseases. Specifically, compounds with piperazine moieties were found to activate D3 dopamine receptors, providing neuroprotection in animal models of Parkinson’s disease . This suggests that 2-(piperazin-1-yl)-1H-indole dihydrochloride may also offer similar benefits.

Q & A

Basic: What are the standard synthetic routes for 2-(piperazin-1-yl)-1H-indole dihydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis typically involves two stages: (1) formation of the indole core via cyclization of precursors like phenylhydrazines with ketones under acidic/basic conditions, and (2) introduction of the piperazine moiety via alkylation or nucleophilic substitution. For example, alkylation with 1-(2-chloroethyl)piperazine under reflux in aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours is common . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of indole to piperazine derivative), inert atmospheres to prevent oxidation, and purification via recrystallization or column chromatography .

Advanced: How do steric and electronic effects in substituents on the indole ring influence piperazine coupling efficiency?

Methodological Answer:
Electron-donating groups (e.g., -OCH₃) at the indole 5-position enhance nucleophilicity, improving coupling with piperazine derivatives. Conversely, bulky substituents (e.g., -CF₃) at the 3-position hinder reaction progress due to steric hindrance, reducing yields by ~30–40% . Computational studies (DFT calculations) can predict reactivity by analyzing frontier molecular orbitals and transition-state geometries. Experimental validation via HPLC-MS monitoring of intermediate formation is recommended .

Basic: What spectroscopic techniques are critical for characterizing 2-(piperazin-1-yl)-1H-indole dihydrochloride?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, piperazine protons at δ 2.5–3.5 ppm) and quaternary carbons.
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₅Cl₂N₃ requires m/z 288.0743) .
  • XRD : Resolve crystal structure and salt form (dihydrochloride confirmation via Cl⁻ counterion peaks) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

Methodological Answer:
Variability often arises from assay conditions:

  • Buffer pH : Piperazine’s pKa (~9.8) affects protonation states and target binding. Use pH-controlled (7.4 vs. 6.5) assays to assess pH-dependent activity .
  • Cell Line Differences : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out off-target effects.
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and validate with orthogonal methods (SPR for binding affinity vs. enzymatic assays) .

Basic: What strategies improve solubility of 2-(piperazin-1-yl)-1H-indole dihydrochloride in aqueous buffers for in vitro studies?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound before diluting in PBS .
  • pH Adjustment : Piperazine’s basicity allows solubility enhancement in acidic buffers (pH 4–5).
  • Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPBCD) increases solubility 5–10 fold via host-guest interactions .

Advanced: How can computational modeling guide the design of derivatives with enhanced serotonin receptor (5-HT₆) affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen derivatives against 5-HT₆ crystal structures (PDB ID: 6WGT). Focus on piperazine-indole interactions with residues Tyr188 and Asp106 .
  • MD Simulations : Simulate ligand-receptor complexes (100 ns) to assess stability of hydrogen bonds and hydrophobic contacts.
  • QSAR Models : Train models on existing bioactivity data to predict substituent effects (e.g., -Cl at indole 4-position improves affinity by ~2-fold) .

Basic: What are the stability challenges of 2-(piperazin-1-yl)-1H-indole dihydrochloride under storage conditions?

Methodological Answer:

  • Hydrolysis : The piperazine ring is prone to hydrolysis in humid environments. Store desiccated at -20°C with silica gel .
  • Oxidation : Indole’s NH group oxidizes under light. Use amber vials and argon blankets .
  • Degradation Monitoring : Employ stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA/ACN gradient) to detect impurities >0.1% .

Advanced: How to validate target engagement of 2-(piperazin-1-yl)-1H-indole dihydrochloride in neurological disease models?

Methodological Answer:

  • Photoaffinity Labeling : Synthesize a derivative with a diazirine moiety to crosslink with target proteins in neuronal lysates .
  • Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts (ΔTm ≥2°C indicates binding) in the presence of the compound .
  • In Vivo PET Imaging : Radiolabel with ¹¹C or ¹⁸F to track brain penetration and target occupancy in rodent models .

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